5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine 5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15822837
InChI: InChI=1S/C11H15N3/c1-3-10-11(13-6-1)14(9-4-5-9)8-2-7-12-10/h1,3,6,9,12H,2,4-5,7-8H2
SMILES:
Molecular Formula: C11H15N3
Molecular Weight: 189.26 g/mol

5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine

CAS No.:

Cat. No.: VC15822837

Molecular Formula: C11H15N3

Molecular Weight: 189.26 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine -

Specification

Molecular Formula C11H15N3
Molecular Weight 189.26 g/mol
IUPAC Name 5-cyclopropyl-1,2,3,4-tetrahydropyrido[2,3-b][1,4]diazepine
Standard InChI InChI=1S/C11H15N3/c1-3-10-11(13-6-1)14(9-4-5-9)8-2-7-12-10/h1,3,6,9,12H,2,4-5,7-8H2
Standard InChI Key GDNLDIQLWSVYTQ-UHFFFAOYSA-N
Canonical SMILES C1CNC2=C(N=CC=C2)N(C1)C3CC3

Introduction

Structural Features and Molecular Properties

Core Architecture

The compound’s defining feature is its fused bicyclic system, which combines a pyridine ring with a diazepine ring. The pyridine component contributes aromaticity and potential hydrogen-bonding capabilities, while the diazepine moiety introduces conformational flexibility due to its seven-membered ring . The cyclopropyl group at position 5 introduces steric strain and electronic effects, which may influence both reactivity and interactions with biological targets.

Table 1: Molecular Properties

PropertyValue
IUPAC Name5-cyclopropyl-1,2,3,4-tetrahydropyrido[2,3-b] diazepine
Molecular FormulaC<sub>11</sub>H<sub>15</sub>N<sub>3</sub>
Molecular Weight189.26 g/mol
CAS Registry Number1542996-03-1
SMILES NotationC1CNC2=C(N=CC=C2)N(C1)C3CC3
InChI KeyGDNLDIQLWSVYTQ-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Reactivity Profile

The compound’s reactivity is influenced by:

  • Pyridine Nitrogen: Participates in acid-base reactions and coordination chemistry.

  • Diazepine Amines: Secondary amines enable alkylation or acylation reactions.

  • Cyclopropane Ring: Susceptible to ring-opening reactions under oxidative or acidic conditions, offering pathways for functionalization .

Applications in Pharmaceutical Research

Medicinal Chemistry Building Block

As cataloged by suppliers like Crysdot and Ambeed, this compound serves as a versatile intermediate for constructing combinatorial libraries . Its rigid yet flexible core mimics natural product scaffolds, making it valuable for targeting G-protein-coupled receptors (GPCRs) or kinases .

Table 2: Comparative Bioactivity of Diazepine Analogues

Compound ClassTargetIC<sub>50</sub> (nM)Source
DiazepinoindolesSerotonin 5-HT<sub>2A</sub>12 ± 3Patent US6734301B2
PyridodiazepinesAurora Kinase B45 ± 8

Future Directions and Research Gaps

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target Identification: High-throughput screening campaigns are needed to map its interaction landscape.

Synthetic Optimization

Developing enantioselective routes to access stereoisomers could enhance its utility in asymmetric catalysis or chiral drug synthesis.

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